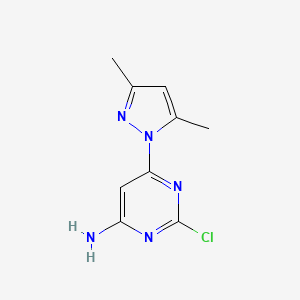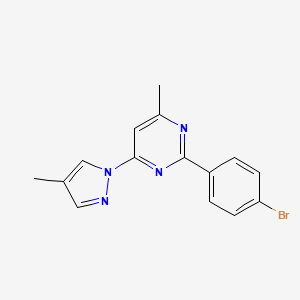
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine
Übersicht
Beschreibung
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine, also known as CDMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CDMA is a pyrimidine-based inhibitor that has been shown to have promising results in the treatment of several diseases, including cancer and autoimmune diseases.
Wirkmechanismus
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine works by inhibiting the activity of several enzymes, including dihydrofolate reductase and thymidylate synthase, which are involved in DNA synthesis. By inhibiting these enzymes, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of dihydrofolate reductase and thymidylate synthase, as well as the production of inflammatory cytokines. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine is its ability to inhibit the growth of several cancer cell lines. However, one limitation is that it has not been extensively studied in clinical trials, and its safety and efficacy in humans are not yet fully understood.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine. One direction is to conduct further preclinical studies to better understand its safety and efficacy in humans. Another direction is to investigate its potential applications in the treatment of other diseases, such as viral infections and neurological disorders. Additionally, further studies are needed to optimize the synthesis of 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine and develop more efficient methods for its production.
Wissenschaftliche Forschungsanwendungen
2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been extensively studied for its potential applications in the treatment of cancer. It has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anticancer properties, 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has also been studied for its potential applications in the treatment of autoimmune diseases, such as rheumatoid arthritis. 2-chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to inhibit the production of inflammatory cytokines, which play a role in the development of autoimmune diseases.
Eigenschaften
IUPAC Name |
2-chloro-6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c1-5-3-6(2)15(14-5)8-4-7(11)12-9(10)13-8/h3-4H,1-2H3,(H2,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLGIMFZDUTLIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=NC(=C2)N)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-ylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843249.png)
![2,4-dimethoxybenzaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843256.png)
![2-furaldehyde [6-(1-piperidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843262.png)
![4-(dimethylamino)benzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843267.png)
![4-butoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843271.png)
![1-(4-iodophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843272.png)
![1-(3-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843293.png)
![1-(pentafluorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843295.png)
![1-(4-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843297.png)
![1-(3,4-dichlorophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843301.png)
![2-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethanol](/img/structure/B3843312.png)


